molecular formula C25H24N2O3 B12342270 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide

Cat. No.: B12342270
M. Wt: 400.5 g/mol
InChI Key: VLYGNDKRPMZHTP-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide: is an organic compound characterized by its complex structure, which includes a methoxy group, a pyrrolidinone ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline. This intermediate is then reacted with diphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of hydroxyl derivatives in the pyrrolidinone ring.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Uniqueness: N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide is unique due to its combination of a methoxy group, a pyrrolidinone ring, and a diphenylacetamide moiety

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H24N2O3/c1-30-22-17-20(14-15-21(22)27-16-8-13-23(27)28)26-25(29)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,14-15,17,24H,8,13,16H2,1H3,(H,26,29)

InChI Key

VLYGNDKRPMZHTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCC4=O

Origin of Product

United States

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